Ethyl alpha-bromoisobutyrylacetate

Description

Ethyl alpha-bromoisobutyrylacetate (CAS 600-00-0), also known as ethyl 2-bromo-2-methylpropanoate, is a brominated ester with the molecular formula C₆H₁₁BrO₂ and a molar mass of 195.05 g/mol. Its density is 1.329 g/mL at 25°C, and its structure features a bromine atom and two methyl groups on the alpha carbon of the propanoate backbone. This steric hindrance significantly influences its reactivity and applications, particularly in polymer chemistry as a radical initiator .

Properties

Molecular Formula |

C8H13BrO3 |

|---|---|

Molecular Weight |

237.09 g/mol |

IUPAC Name |

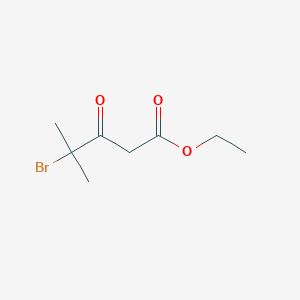

ethyl 4-bromo-4-methyl-3-oxopentanoate |

InChI |

InChI=1S/C8H13BrO3/c1-4-12-7(11)5-6(10)8(2,3)9/h4-5H2,1-3H3 |

InChI Key |

UZXCXIYZTAAOSF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)C(C)(C)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl Bromoacetate

Structural Differences : Ethyl bromoacetate (C₄H₇BrO₂) lacks the methyl substituents on the alpha carbon, resulting in a simpler, less hindered structure.

Reactivity : The absence of steric hindrance in ethyl bromoacetate facilitates nucleophilic substitution (e.g., SN2 reactions), whereas the branched structure of ethyl alpha-bromoisobutyrylacetate favors radical-mediated processes like atom transfer radical polymerization (ATRP) .

Applications : Ethyl bromoacetate is often used in pharmaceutical intermediates or agrochemical synthesis, while this compound is preferred for controlled polymer growth due to its stability and initiation efficiency .

Ethyl 2-Bromoisovalerate

Structural Differences: Ethyl 2-bromoisovalerate (C₇H₁₃BrO₂) has a longer carbon chain with a 3-methylbutanoate backbone, introducing additional branching and a higher molar mass (225.08 g/mol). Physical Properties: The extended alkyl chain increases hydrophobicity, likely reducing solubility in polar solvents compared to this compound. Applications: While both compounds serve as alkylating agents, ethyl 2-bromoisovalerate’s bulkier structure may limit its utility in polymerization but enhance selectivity in organic synthesis .

Data Table: Key Properties of this compound and Analogues

| Compound | CAS | Molecular Formula | Molar Mass (g/mol) | Density (g/mL) | Key Applications |

|---|---|---|---|---|---|

| This compound | 600-00-0 | C₆H₁₁BrO₂ | 195.05 | 1.329 | Polymerization initiators |

| Ethyl bromoacetate | N/A* | C₄H₇BrO₂ | ~167.00 | N/A* | Pharmaceuticals |

| Ethyl 2-bromoisovalerate | N/A* | C₇H₁₃BrO₂ | ~225.08 | N/A* | Specialty synthesis |

Research Findings and Implications

- Polymer Chemistry : this compound’s steric bulk enables precise control in ATRP, producing polymers with low dispersity and tailored molecular weights .

- Safety Considerations : Brominated esters like ethyl bromoacetate require stringent handling due to toxicity risks, whereas the hindered structure of this compound may reduce acute reactivity hazards .

- Synthetic Versatility : Structural variations among brominated esters highlight trade-offs between reactivity and selectivity, guiding their use in targeted applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.